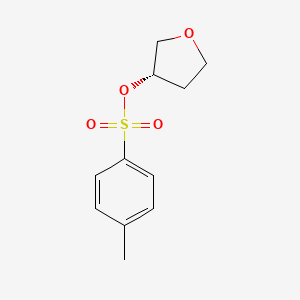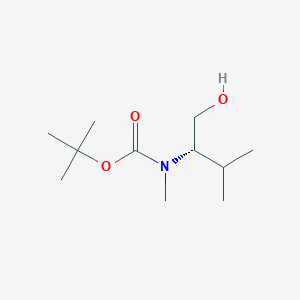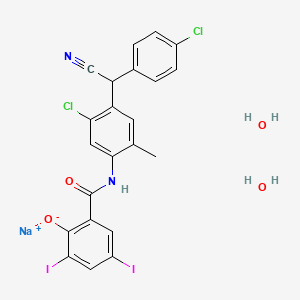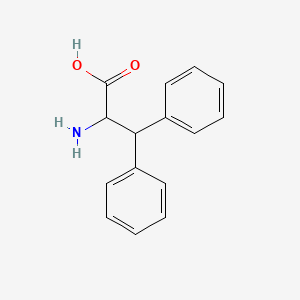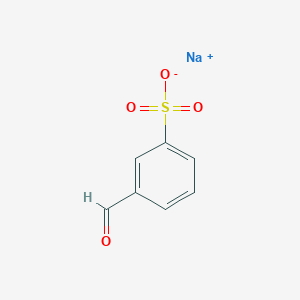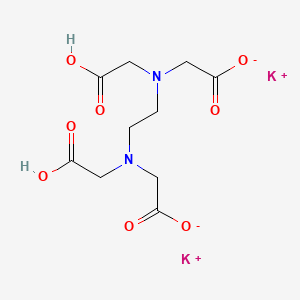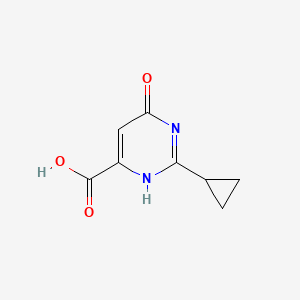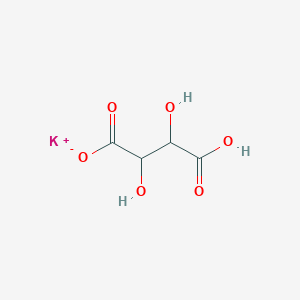
potassium;2,3,4-trihydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2,3,4-trihydroxy-4-oxobutanoate, also known as potassium hydrogen tartrate, is a potassium salt of tartaric acid. It is commonly found in the form of a white crystalline powder and is widely used in various industries, including food, pharmaceuticals, and chemical research. The compound has the molecular formula C4H5KO6 and is known for its acidic properties and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of wine fermentation. During the fermentation process, tartaric acid naturally present in grapes reacts with potassium ions to form potassium hydrogen tartrate, which precipitates out of the wine. This precipitate is then collected, purified, and processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Depending on the substituent, various derivatives of tartaric acid can be formed.
Scientific Research Applications
Potassium;2,3,4-trihydroxy-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: The compound is used in buffer solutions and as a stabilizing agent for enzymes and proteins.
Medicine: It is utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Mechanism of Action
The mechanism of action of potassium;2,3,4-trihydroxy-4-oxobutanoate involves its ability to act as a weak acid and donate protons in aqueous solutions. This property makes it an effective buffering agent, maintaining the pH of solutions within a narrow range. In biological systems, it stabilizes proteins and enzymes by maintaining an optimal pH environment .
Comparison with Similar Compounds
Similar Compounds
Sodium hydrogen tartrate: Similar in structure but contains sodium instead of potassium.
Ammonium hydrogen tartrate: Contains ammonium instead of potassium.
Calcium tartrate: Contains calcium and has different solubility properties.
Uniqueness
Potassium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific solubility and buffering capacity, making it particularly useful in applications where precise pH control is required. Its ability to form stable complexes with various metal ions also distinguishes it from other similar compounds .
Properties
IUPAC Name |
potassium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
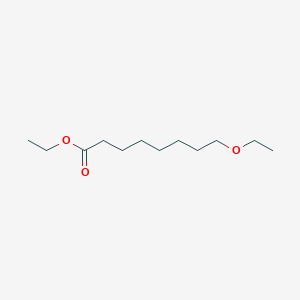
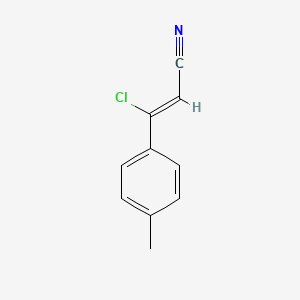
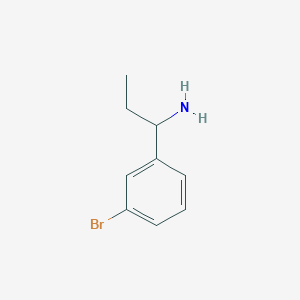

![Ethane;4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B7856395.png)
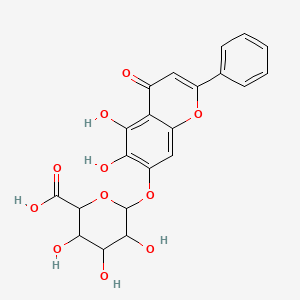
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7856407.png)
